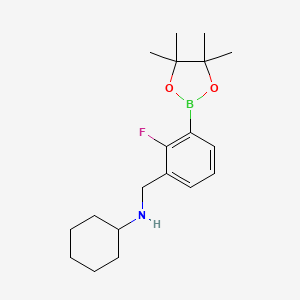

N-(2-Fluoro-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)bencil)ciclohexanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

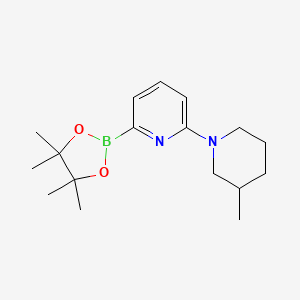

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine is a useful research compound. Its molecular formula is C19H29BFNO2 and its molecular weight is 333.254. The purity is usually 95%.

BenchChem offers high-quality N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis de la Estructura Cristalizada y Síntesis

Este compuesto es un importante derivado del ácido bórico y se obtiene mediante una reacción de sustitución en dos pasos . La estructura del compuesto se verifica mediante FTIR, 1H y 13C NMR, y MS . La estructura monocristalina del compuesto se calibra mediante difracción de rayos X y se somete a análisis cristalográficos y conformacionales .

Estudios de Teoría de Funcional de Densidad (DFT)

Se aplica DFT para calcular aún más la estructura molecular y compararla con los valores de rayos X . El resultado del análisis conformacional muestra que la estructura molecular optimizada por DFT es idéntica a la estructura monocristalina determinada por difracción de rayos X monocristalina .

3. Potencial Electrostático Molecular y Orbitales Moleculares Fronterizos Se utiliza DFT para estudiar aún más el potencial electrostático molecular y los orbitales moleculares fronterizos del compuesto, revelando las características de la estructura molecular, la conformación y algunas propiedades físicas y químicas especiales del compuesto .

4. Reacciones de Acoplamiento Carbono-Carbono y Heteroacoplamiento Carbono Los compuestos de éster de pinacol de ácido bórico son importantes intermedios de reacción que tienen muchas aplicaciones en reacciones de acoplamiento carbono-carbono y heteroacoplamiento carbono .

Tratamiento del Cáncer

Estos compuestos tienen buena actividad biológica y efectos farmacológicos. Se han utilizado ampliamente en la terapia de captura de neutrones de boro y en polímeros de transporte de fármacos de control de retroalimentación en el tratamiento del cáncer .

Reacción de Suzuki

El ácido bórico arilo es económico y fácil de obtener, y es estable al agua y al aire. Es uno de los nucleófilos importantes en la reacción de Suzuki y tiene una amplia gama de aplicaciones .

Fármacos que Contienen Flúor

La fuerte electronegatividad de los átomos de flúor aumenta la afinidad al carbono, por lo tanto, los fármacos que contienen flúor tienen las ventajas de una alta actividad biológica, una fuerte estabilidad y resistencia a los fármacos<a aria-label="1: 7. Fármacos que Contienen Flúor" data-citationid="6defa4b6-03a1-081c-17ed-8bcb53b713a2-34" h="ID=SERP,5015.1" href="https://link.springer.

Mecanismo De Acción

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

It is known that boronic acid pinacol ester compounds have unique structures that give them good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be involved in various biochemical pathways due to their role in carbon-carbon coupling and carbon heterocoupling reactions .

Result of Action

Boronic acid pinacol ester compounds are known for their biological activity and pharmacological effects, suggesting they could have significant impacts at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the molecule conformation, which can be affected by environmental conditions, severely affects its physical and chemical characteristics . The calculated substantial energy gap ΔE between HOMO and LUMO orbits indicated high chemical stability of the calculated conformer .

Propiedades

IUPAC Name |

N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-12-8-9-14(17(16)21)13-22-15-10-6-5-7-11-15/h8-9,12,15,22H,5-7,10-11,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTNLXMDMUUITG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNC3CCCCC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682366 |

Source

|

| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-45-8 |

Source

|

| Record name | Benzenemethanamine, N-cyclohexyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)